molecular formula C26H21ClFN5O2 B2928496 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 902961-38-0

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2928496
CAS No.: 902961-38-0
M. Wt: 489.94
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities . They are typically synthesized via aromatic nucleophilic substitution .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are typically synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinazolin core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline .

Scientific Research Applications

H1-Antihistaminic Activity

  • A series of compounds related to your query were synthesized and showed notable H1-antihistaminic activity, suggesting potential use in allergy treatment. One such compound, 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, exhibited significant protective effects against bronchoconstriction in guinea pigs, with low sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

  • A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , demonstrated anticancer properties. The synthesized compounds were tested against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity (Reddy et al., 2015).

Synthesis and Structural Analysis

  • The synthesis process and structural characterization of similar compounds have been explored in various studies. For instance, a study focused on reactions of anthranilamide with isocyanates, leading to the creation of related quinazolinone compounds (Chern et al., 1988).

Benzodiazepine Binding Activity

  • Novel triazoloquinazolinones have been synthesized and tested for their binding affinity to benzodiazepine receptors, showing potent antagonist activity in rat models. This research suggests potential applications in neurological or psychiatric disorders (Francis et al., 1991).

AMPA Receptor Antagonists

  • A study developed a series of quinazolin-4-ones, including compounds structurally similar to the query, which acted as AMPA receptor inhibitors. These findings have implications in the development of treatments for neurological conditions (Chenard et al., 2001).

Properties

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN5O2/c27-21-7-3-1-5-18(21)16-32-25(35)20-6-2-4-8-22(20)33-23(30-31-26(32)33)13-14-24(34)29-15-17-9-11-19(28)12-10-17/h1,3,5,7,9-12,20,22,26,31H,2,4,6,8,13-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMRTMSRQNZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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